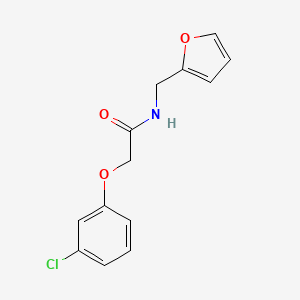
2-(3-chlorophenoxy)-N-(2-furylmethyl)acetamide
描述
2-(3-Chlorophenoxy)-N-(2-furylmethyl)acetamide is a synthetic acetamide derivative characterized by a 3-chlorophenoxy group attached to the α-carbon of the acetamide backbone and an N-(2-furylmethyl) substituent. Its molecular formula is C₁₃H₁₂ClNO₃ (MW: 280.68 g/mol). The compound's structure combines a halogenated aromatic ether (3-chlorophenoxy) with a heterocyclic furan moiety, which may enhance its physicochemical properties and biological interactions.
属性
IUPAC Name |
2-(3-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c14-10-3-1-4-11(7-10)18-9-13(16)15-8-12-5-2-6-17-12/h1-7H,8-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUHDDZRRWYTOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2-(3-Chlorophenoxy)-N-(2-furylmethyl)acetamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structure, which combines a chlorophenoxy group with a furan moiety, suggests potential for diverse biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may exert its effects through:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which could contribute to its protective effects against oxidative stress.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and function.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines, suggesting a possible role in cancer therapy. The mechanism is believed to involve the modulation of apoptotic pathways and inhibition of cell proliferation.
Anti-inflammatory Effects
In models of inflammation, this compound has demonstrated the ability to reduce inflammatory markers. This effect may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against several pathogens. Results indicated a Minimum Inhibitory Concentration (MIC) ranging from 32 to 128 µg/mL for different bacterial strains, showcasing its potential as a therapeutic agent in infectious diseases .
Study 2: Anticancer Activity
In a research article from Cancer Letters, the compound was tested on human breast cancer cell lines (MCF-7). The results indicated that treatment with 50 µM led to a significant reduction in cell viability (up to 70%) after 48 hours, with associated increases in apoptotic markers .
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | MIC: 32-128 µg/mL | Disruption of cell wall synthesis |
| Anticancer | Reduces viability by up to 70% | Induction of apoptosis |
| Anti-inflammatory | Decreases inflammatory markers | Inhibition of cytokines/COX |
相似化合物的比较
Comparison with Structural Analogs
Key Structural Differences :
Anticancer Activity :
- Compound 7d (IC₅₀ = 1.8 µM against Caco-2 cells) demonstrates that fluorophenoxy and thiadiazole groups enhance cytotoxicity, likely through kinase or topoisomerase inhibition .
- NSC211814 and other phenoxy acetamides with electron-withdrawing groups (e.g., -CN) show moderate activity against colon (HCT-116) and breast (MCF-7) cancer cell lines .
- The furylmethyl group in the target compound may improve membrane permeability compared to bulkier substituents (e.g., thiadiazole), though direct activity data are pending .
Antimicrobial Activity :
- Analogs like 2-(4-chlorophenoxy)-N-(thiazol-2-yl)acetamide exhibit antifungal activity (MIC = 8 µg/mL against Candida albicans), attributed to the thiazole moiety’s interaction with fungal cytochrome P450 .
Plant Growth Regulation :
- WH7 mimics auxin activity, stimulating root elongation in Arabidopsis at 10 nM. The 3-chlorophenoxy group in the target compound may similarly interact with auxin receptors .
Physicochemical Properties
| Property | This compound | NSC211814 | WH7 |
|---|---|---|---|
| LogP (Predicted) | 2.8 | 3.1 | 2.5 |
| Solubility (mg/mL) | 0.12 (PBS) | 0.08 | 0.15 |
| Hydrogen Bond Acceptors | 3 | 4 | 4 |
- The furylmethyl group reduces LogP compared to NSC211814, suggesting better aqueous solubility.
- WH7 ’s triazole substituent enhances polar surface area, improving interaction with hydrophilic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


